5-hydroxy-1h-benzo[d]imidazol-2(3h)-one
Overview
Description
5-hydroxy-1h-benzo[d]imidazol-2(3h)-one is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various applications, including pharmaceuticals, agriculture, and materials science. The presence of the hydroxyl group at the 5-position of the benzimidazole ring imparts unique chemical properties to this compound.
Mechanism of Action
Mode of Action
Benzimidazole derivatives have been reported to exhibit a variety of biological activities, including antimicrobial and antioxidative effects . The specific interactions between this compound and its targets, as well as the resulting changes, require further investigation.
Result of Action
Some benzimidazole derivatives have been reported to exhibit antimicrobial and antioxidative activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-1h-benzo[d]imidazol-2(3h)-one typically involves the cyclization of o-phenylenediamine with formic acid or its derivatives. One common method includes the reaction of o-phenylenediamine with formic acid under reflux conditions to yield the desired benzimidazole derivative. Another approach involves the use of microwave irradiation to accelerate the reaction, providing higher yields and shorter reaction times .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-1h-benzo[d]imidazol-2(3h)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different benzimidazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
5-hydroxy-1h-benzo[d]imidazol-2(3h)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Used in the development of new materials, such as metal-organic frameworks (MOFs) for gas storage and separation
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d]imidazol-2(3H)-one: Lacks the hydroxyl group at the 5-position.
5-methyl-1H-benzo[d]imidazol-2(3H)-one: Contains a methyl group instead of a hydroxyl group at the 5-position.
5-chloro-1H-benzo[d]imidazol-2(3H)-one: Contains a chlorine atom at the 5-position.
Uniqueness
The presence of the hydroxyl group at the 5-position in 5-hydroxy-1h-benzo[d]imidazol-2(3h)-one imparts unique chemical properties, such as increased polarity and the ability to form hydrogen bonds. These properties can enhance its biological activity and make it a valuable compound for various applications .
Properties
IUPAC Name |
5-hydroxy-1,3-dihydrobenzimidazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-4-1-2-5-6(3-4)9-7(11)8-5/h1-3,10H,(H2,8,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWUZNNDSSEHBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901263583 | |
Record name | 1,3-Dihydro-5-hydroxy-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901263583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39513-24-1 | |
Record name | 1,3-Dihydro-5-hydroxy-2H-benzimidazol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39513-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dihydro-5-hydroxy-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901263583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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